N-Hexanoyl-glucosylceramide

Multidrug resistance P-glycoprotein Cancer pharmacology

Select N-Hexanoyl-glucosylceramide (C6-GlcCer) when your experimental design demands glucosylceramide-like bioactivity without detergent artifacts. The C6:0 N-acyl chain confers direct aqueous solubility and membrane permeability impossible to achieve with natural long-chain GlcCer species. This non-interchangeable property makes C6-GlcCer essential for three applications: (1) P-glycoprotein inhibition and chemosensitization studies—unlike C6-ceramide or gangliosides GM3/GM2, C6-GlcCer retains Pgp inhibitory activity; (2) detergent-free glucocerebrosidase assays where residual enzyme activity correlates with Gaucher disease severity; (3) GlcCer synthase inhibitor SAR where the hexanoyl scaffold uncouples enzyme inhibition from cytotoxicity. Procure only when simultaneous short-chain permeability and glucose-headgroup pharmacophore are both required.

Molecular Formula C30H55NO8
Molecular Weight 558
Cat. No. B1163722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexanoyl-glucosylceramide
SynonymsN-C6:0-Glucocerebroside;  N-Hexanoyl-beta-D-glucosylsphingosine
Molecular FormulaC30H55NO8
Molecular Weight558
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:5 mgPurity:98+%Physical solid

N-Hexanoyl-glucosylceramide (C6-GlcCer): A Short-Chain Glucosylceramide Analog for Sphingolipid Research and Assay Development


N-Hexanoyl-glucosylceramide (C6-GlcCer; CAS 2692623-77-9; molecular formula C30H55NO8; molecular weight 557.76) is a synthetic, short-chain analog of the endogenous sphingolipid glucosylceramide (GlcCer), distinguished by its hexanoyl (C6:0) N-acyl chain . As a well-defined glucosylceramide containing hexanoic acid, this compound serves as an internal standard and research tool for studying glucocerebroside metabolism, glucosylceramide synthase activity, and sphingolipid-mediated cellular processes [1].

Why N-Hexanoyl-glucosylceramide Cannot Be Substituted with C8-GlcCer or Natural GlcCer in Critical Research Applications


Generic substitution among glucosylceramide analogs fails due to N-acyl chain length-dependent differences in aqueous solubility, membrane permeability, and enzyme-substrate kinetics. While natural GlcCer species (C16-C26 acyl chains) exhibit extremely low aqueous solubility and require detergent or carrier protein supplementation for in vitro assays [1], C6-GlcCer demonstrates enhanced water solubility enabling direct cellular uptake without solubilizing agents. Furthermore, direct head-to-head studies reveal that C6-GlcCer retains P-glycoprotein inhibitory activity whereas the closely related hexanoylceramide (lacking the glucose headgroup) shows no measurable effect [2]. These non-interchangeable properties dictate that C6-GlcCer is the appropriate selection when both membrane permeability and specific headgroup-dependent biological activity are required.

Quantitative Differentiation Evidence for N-Hexanoyl-glucosylceramide: Head-to-Head Comparisons with Structural Analogs


Selective P-Glycoprotein Inhibition: C6-GlcCer vs. Hexanoylceramide vs. Gangliosides

In a direct head-to-head comparison, N-hexanoyl-glucosylceramide inhibited P-glycoprotein (Pgp) activity in human ovarian 2780AD multidrug-resistant cells, whereas the aglycone analog hexanoylceramide and the gangliosides GM3 and GM2 had no measurable effect [1]. This differential activity demonstrates that both the short C6 acyl chain AND the glucose headgroup are simultaneously required for Pgp modulation.

Multidrug resistance P-glycoprotein Cancer pharmacology Sphingolipid signaling

GlcCer Synthase Inhibition with Reduced Cytotoxicity: C6 vs. C8/C10 Analogs

In a systematic structure-activity relationship study, the hexanoyl analog of P4 (a GlcCer synthase inhibitor) exhibited an IC50 of approximately 2 μM for enzyme inhibition in vitro, comparable to octanoyl (C8) and decanoyl (C10) analogs [1]. However, the hexanoyl analog uniquely displayed only slight inhibition of cell growth, whereas the parent P4 compound inhibited cell growth by 50% at 7 μM despite its superior enzyme inhibition (IC50 = 0.5 μM) [1]. This uncoupling of enzyme inhibition from cytotoxicity represents a quantifiable differentiation.

Glucosylceramide synthase Enzyme inhibition Glycosphingolipid depletion

Enhanced Substrate Utility for Glucocerebrosidase Assays: C6-GlcCer vs. Natural Long-Chain GlcCer

The short-chain radiolabeled substrate N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine enabled discrimination of residual glucocerebrosidase activity across Gaucher disease types without requiring detergent solubilization [1]. In human skin fibroblasts, mean residual enzyme activity was 46.3 ± 4.6 nmol [14C]hexanoyl-Cer formed/mg protein for type 1 (mild) Gaucher disease (n=9) versus 19.6 ± 6.5 nmol/mg protein for type 2/3 (neuronopathic) disease (n=9) [1]. Natural long-chain GlcCer substrates cannot achieve this detergent-free cellular discrimination.

Gaucher disease Glucocerebrosidase assay Lysosomal storage disorder Enzymatic diagnosis

Recommended Procurement and Application Scenarios for N-Hexanoyl-glucosylceramide Based on Differential Evidence


Multidrug Resistance Reversal Studies in Cancer Research

C6-GlcCer is specifically indicated for experiments investigating glycosphingolipid-mediated modulation of P-glycoprotein activity and chemosensitization. Unlike C6-ceramide or gangliosides GM3/GM2, which show no Pgp inhibitory activity, C6-GlcCer restores doxorubicin sensitivity in multidrug-resistant ovarian carcinoma cells [1]. Procure when the research objective requires simultaneous short-chain membrane permeability and glucose headgroup-dependent Pgp modulation. Not recommended for studies where ceramide-mediated apoptosis is the primary endpoint—use C6-ceramide instead.

Detergent-Free Glucocerebrosidase Activity Assays and Gaucher Disease Research

C6-GlcCer (particularly in radiolabeled or fluorescent forms) is the substrate of choice for glucocerebrosidase assays requiring detergent-free conditions. The short C6 acyl chain enables direct transfer into biological membranes without solubilizing agents, allowing measurement of residual enzyme activity that correlates with Gaucher disease type (46.3 vs. 19.6 nmol/mg protein for mild vs. neuronopathic forms) [2]. Procure when developing diagnostic assays, screening enzyme replacement therapies, or evaluating pharmacological chaperones where detergent artifacts must be eliminated. Natural long-chain GlcCer is unsuitable for this application.

Glucosylceramide Synthase Inhibitor Screening with Reduced Cytotoxic Confounding

C6-GlcCer-based inhibitors provide a reference scaffold for GlcCer synthase inhibitor development where uncoupling enzyme inhibition from cell growth suppression is desired. The hexanoyl analog achieves GlcCer synthase inhibition (IC50 ≈ 2 μM) comparable to C8/C10 analogs but with markedly reduced cytotoxicity compared to more potent inhibitors like P4 (50% growth inhibition at 7 μM) [3]. Procure when establishing baseline activity for structure-activity relationship studies aimed at identifying compounds that deplete glycosphingolipids without inducing cell death. Not appropriate when maximal GlcCer synthase inhibition is the sole objective—use P4 or PBPP (IC50 = 0.3-0.5 μM) instead.

Membrane Trafficking and Lipid Transport Studies Using Fluorescent Analogs

The NBD-labeled derivative of C6-GlcCer (C6-NBD-GlcCer) serves as an essential probe for studying glucosylceramide trafficking, Pgp-mediated lipid translocation, and vesicular sorting . The short C6 acyl chain confers aqueous solubility sufficient for efficient cellular loading without carrier proteins, while the NBD fluorophore enables real-time tracking. Procure fluorescent C6-GlcCer analogs for live-cell imaging of glycosphingolipid dynamics, Pgp flippase activity assays, and studies of glucosylceramide synthase inhibition in intact cells. Natural long-chain fluorescent GlcCer analogs exhibit poor cellular uptake without detergent or BSA supplementation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hexanoyl-glucosylceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.